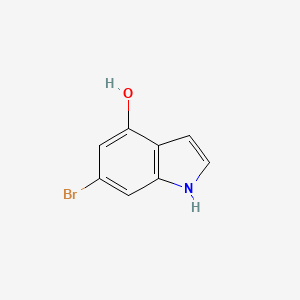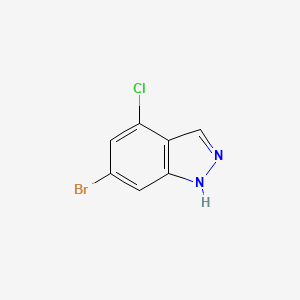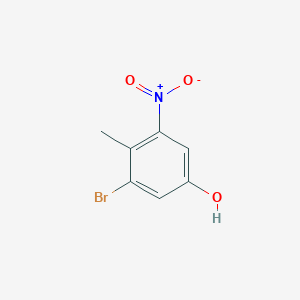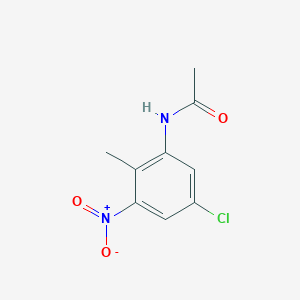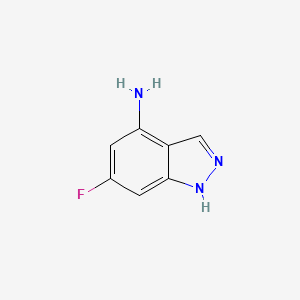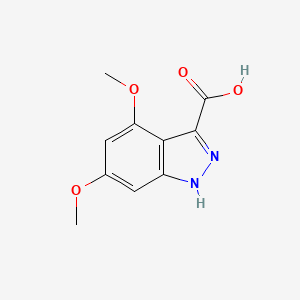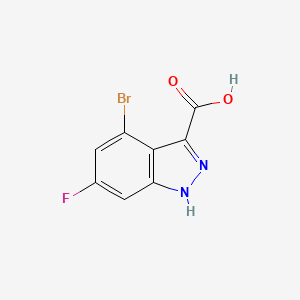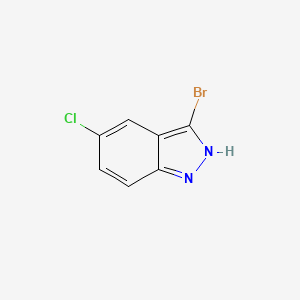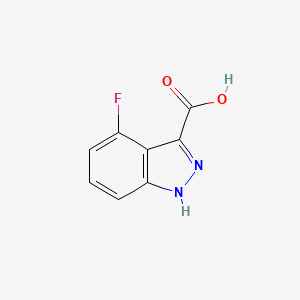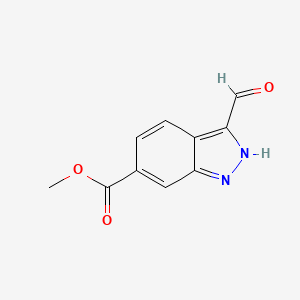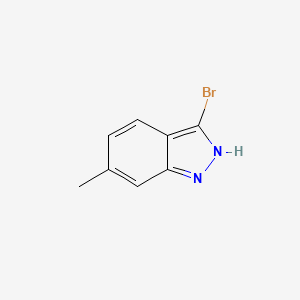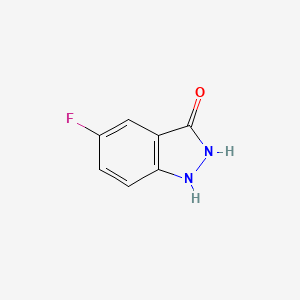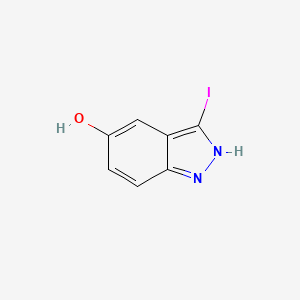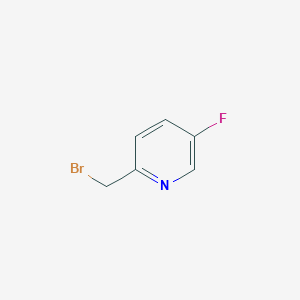
2-(Bromomethyl)-5-fluoropyridine
概要
説明
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . Fluoropyridines are aromatic compounds that contain a fluorine atom and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . The synthesis of fluoropyridines can involve various methods, including halogen exchange reactions on chloro- or bromopyridines .Molecular Structure Analysis
The molecular structure of a bromomethyl compound involves a carbon atom bonded to a bromine atom and a hydrogen atom. In fluoropyridines, a fluorine atom is attached to the pyridine ring .Chemical Reactions Analysis
Bromomethyl compounds can undergo various reactions, including substitutions and eliminations, due to the presence of the reactive C-Br bond . Fluoropyridines can participate in various reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bromomethyl compounds are typically colorless to pale yellow liquids or solids, and they are usually denser than water . Fluoropyridines are typically colorless liquids or solids with a characteristic aromatic odor .科学的研究の応用
Radiosynthesis and Medical Imaging
One significant application of 2-(Bromomethyl)-5-fluoropyridine is in the field of medical imaging, particularly through its role in radiosynthesis. Pauton et al. (2019) demonstrated the synthesis of 2-amino-5-[18F]fluoropyridines by palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This synthesis is pivotal for developing radiotracers used in Positron Emission Tomography (PET), a critical medical imaging technique (Pauton et al., 2019).
Synthesis of Fluoropyridines
Sutherland and Gallagher (2003) explored the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, starting from 5-bromo-2-fluoropyridine. This work highlights the versatility of bromo-fluoropyridines in synthesizing various pyridine derivatives, which are valuable in chemical research and pharmaceutical development (Sutherland & Gallagher, 2003).
Chemoselective Amination
Stroup et al. (2007) focused on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. This research is crucial for understanding selective substitution reactions, which are fundamental in organic synthesis and drug development (Stroup et al., 2007).
Synthesis of Pyridine Nucleosides
Nesnow and Heidelberger (1973) explored the synthesis of pyridine nucleosides related to 5-fluorouracil from 5-fluoro-2-methoxypyridine. This research contributes to the development of novel nucleoside analogues, which are significant in cancer therapy and antiviral treatments (Nesnow & Heidelberger, 1973).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(bromomethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPARICWZBDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646691 | |
| Record name | 2-(Bromomethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-fluoropyridine | |
CAS RN |
954225-35-5 | |
| Record name | 2-(Bromomethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


